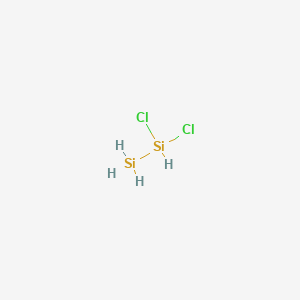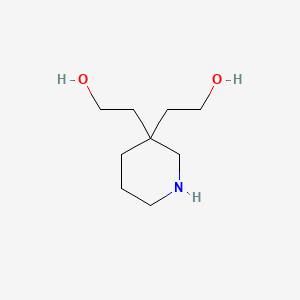
Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine and chlorosulfonyl groups, and a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dichlorobenzoic acid as the starting material.
Chlorosulfonylation: The benzoic acid undergoes chlorosulfonylation to introduce the chlorosulfonyl group at the 3-position.
Esterification: The resulting compound is then esterified with methanol to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Conditions: Specific catalysts and reaction conditions are optimized to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a reagent in biochemical assays and studies involving chlorosulfonyl groups. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its reactive chlorosulfonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles and electrophiles in organic synthesis.
Comparación Con Compuestos Similares
Methyl 2,3-dichloro-4-(chlorosulfonyl)benzoate
Methyl 2,4-dichloro-3-(chlorosulfonyl)benzoate
Uniqueness: Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from organic synthesis to potential pharmaceutical uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C8H5Cl3O4S |
|---|---|
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
methyl 2,5-dichloro-3-chlorosulfonylbenzoate |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3 |
Clave InChI |
JLQOWNUEIITJGV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


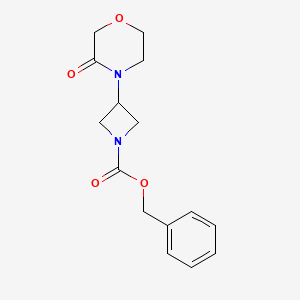

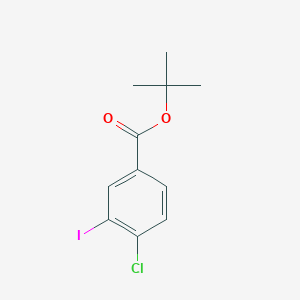
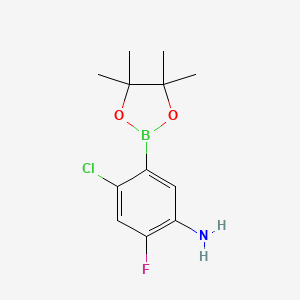


![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)

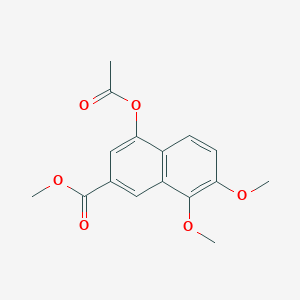


![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
